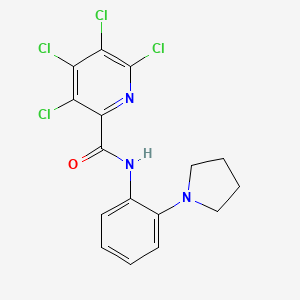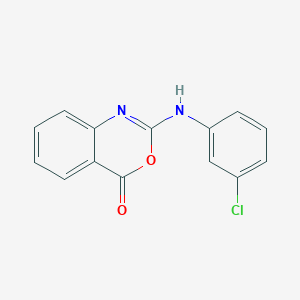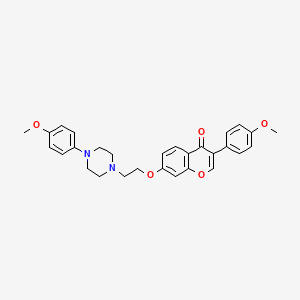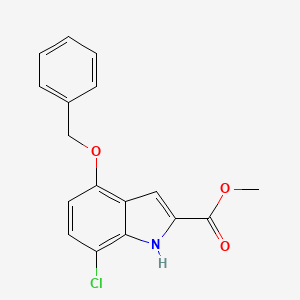
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been used extensively in scientific research. It was first synthesized in 2006 and has since been used in numerous studies to investigate the mechanism of action of various proteins and pathways.
作用机制
The mechanism of action of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the inhibition of several key proteins and pathways involved in inflammation and immune response. Specifically, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the activity of IKKβ, a protein kinase that plays a critical role in the activation of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response. By inhibiting the activity of IKKβ, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide effectively blocks the activation of NF-κB and reduces the inflammatory response.
Biochemical and Physiological Effects:
In addition to its effects on inflammation and immune response, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to have a variety of other biochemical and physiological effects. For example, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in various cell types.
实验室实验的优点和局限性
One of the main advantages of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its specificity for IKKβ. Unlike other inhibitors that may also affect other proteins or pathways, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide specifically targets IKKβ and does not have off-target effects. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide is relatively easy to synthesize and is stable under a variety of conditions.
One limitation of using 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve and work with in aqueous solutions. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has a relatively short half-life in vivo, which can limit its effectiveness in certain applications.
未来方向
There are several potential future directions for research involving 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of IKKβ. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used in combination with other inhibitors or drugs to enhance its effectiveness or target multiple pathways simultaneously. Finally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide could be used to investigate the role of IKKβ and NF-κB in other cellular processes, such as autophagy or DNA damage response.
合成方法
The synthesis of 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide involves the reaction of 2-chloro-5-nitropyridine with 2-pyrrolidin-1-ylphenylamine in the presence of a reducing agent such as palladium on carbon. This reaction results in the formation of the intermediate 3,4,5,6-tetrachloro-2-nitropyridine-1-oxide, which is then converted into 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide through a series of additional steps.
科学研究应用
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used in a wide variety of scientific research applications, including the study of cancer, inflammation, and autoimmune diseases. It has been shown to inhibit the activity of several important proteins and pathways, including NF-κB, IKKβ, and TBK1. Additionally, 3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide has been used to investigate the role of these proteins and pathways in various cellular processes, such as cell proliferation, apoptosis, and immune response.
属性
IUPAC Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl4N3O/c17-11-12(18)14(22-15(20)13(11)19)16(24)21-9-5-1-2-6-10(9)23-7-3-4-8-23/h1-2,5-6H,3-4,7-8H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHPYQYMIJPDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-tetrachloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)



![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)
![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)
![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)
![2-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2710158.png)
![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2710159.png)
